4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde
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Overview
Description
4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with an aldehyde functional group at the 2-position. It is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where a precursor compound undergoes cyclization in the presence of an acid catalyst . The reaction conditions typically include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves the careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid.
Reduction: 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to the modulation of biological activity . Further research is needed to elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrofuro[3,2-c]pyridine: Lacks the aldehyde functional group, making it less reactive in certain chemical reactions.
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine: Contains a sulfur atom in place of the oxygen atom in the furan ring, leading to different chemical properties and reactivity.
Ethyl 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carboxylate:
Uniqueness
4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for research applications .
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c10-5-7-3-6-4-9-2-1-8(6)11-7/h3,5,9H,1-2,4H2 |
InChI Key |
AJEDRQYSUPJXEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1OC(=C2)C=O |
Origin of Product |
United States |
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